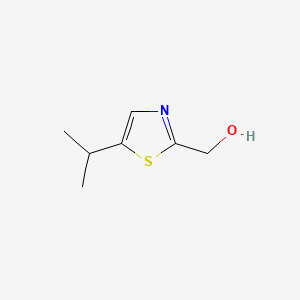
(5-Isopropylthiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropylthiazol-2-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features an isopropyl group attached to the thiazole ring, along with a methanol group. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Mechanism of Action
Target of Action
Thiazole derivatives, which include (5-isopropylthiazol-2-yl)methanol, have been associated with antibacterial activity .
Mode of Action
It’s suggested that thiazole derivatives may interact with bacterial cells in a distinctive manner when used in conjunction with cell-penetrating peptides . This interaction could potentially lead to changes in the bacterial cells, such as the creation of pores in the bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives have been associated with antibacterial activity, suggesting they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Generally, the ADME properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Thiazole derivatives have been associated with antibacterial activity, suggesting they may have a detrimental effect on bacterial cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally influence the action and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylthiazol-2-yl)methanol typically involves the reaction of 2-bromo-5-isopropylthiazole with methanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropylthiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed
Major Products Formed
Oxidation: (5-Isopropylthiazol-2-yl)formaldehyde or (5-Isopropylthiazol-2-yl)carboxylic acid.
Reduction: Dihydro-(5-Isopropylthiazol-2-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
(5-Isopropylthiazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (5-Isopropylthiazol-2-yl)methanol, known for its biological activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure
Uniqueness
This compound is unique due to the presence of both an isopropyl group and a methanol group attached to the thiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-propan-2-yl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKQYZRBFCYEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

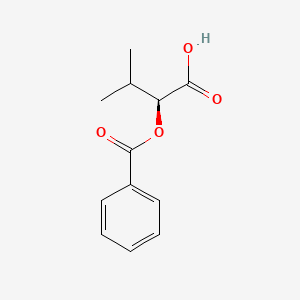
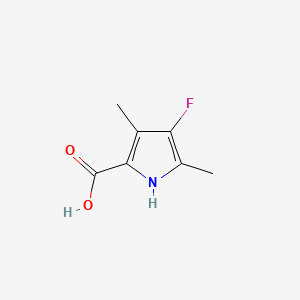
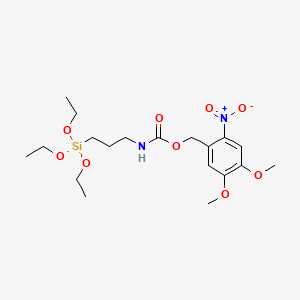
![3,6-Methano-1H-furo[3,4-B]pyrrole](/img/structure/B573610.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)
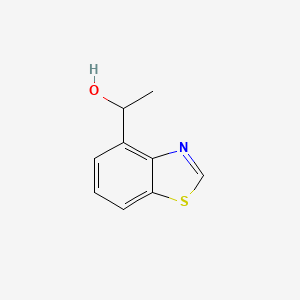
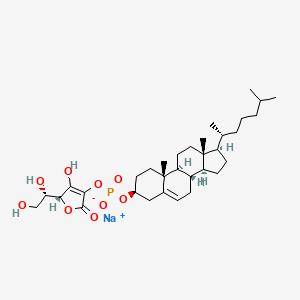
![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)
